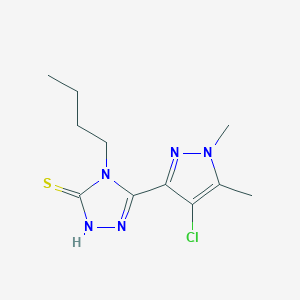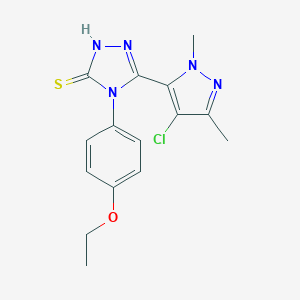![molecular formula C23H18N4O3S2 B280011 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, also known as SQ109, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. It is a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of tuberculosis has further complicated the treatment of the disease. Therefore, the development of new drugs is urgently needed to combat this public health threat.
作用機序
The exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. This compound has been shown to inhibit the activity of MmpL3, a membrane protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also disrupts the proton motive force, which is necessary for the survival of Mycobacterium tuberculosis.
Biochemical and physiological effects
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been well-tolerated and has shown good pharmacokinetic properties. This compound has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system tuberculosis.
実験室実験の利点と制限
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has several advantages as a drug candidate for tuberculosis. It has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs. Furthermore, this compound has low toxicity and good pharmacokinetic properties.
However, there are also some limitations to the use of this compound in lab experiments. This compound is not effective against all strains of Mycobacterium tuberculosis, and some strains have been shown to be resistant to the drug. Furthermore, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in combination with other drugs.
将来の方向性
There are several future directions for the development of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide as a tuberculosis drug. One area of research is the optimization of its use in combination with other anti-tuberculosis drugs. Another area of research is the development of new formulations of this compound, such as inhalable formulations, which could improve its efficacy in the treatment of tuberculosis. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for further research to understand the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy against tuberculosis.
合成法
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide can be synthesized using a multistep process starting from 2-phenylquinoline-4-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with thiourea to form the carbamothioyl derivative of this compound.
科学的研究の応用
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been extensively studied for its potential as a new tuberculosis drug. In vitro studies have shown that this compound has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, this compound has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
特性
分子式 |
C23H18N4O3S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N4O3S2/c24-32(29,30)17-12-10-16(11-13-17)25-23(31)27-22(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,24,29,30)(H2,25,27,28,31) |
InChIキー |
MMJLEGYWLXCTML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



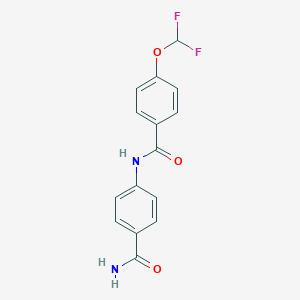
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
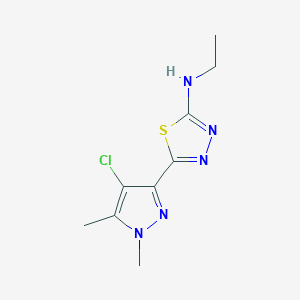
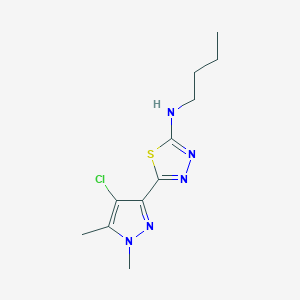
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
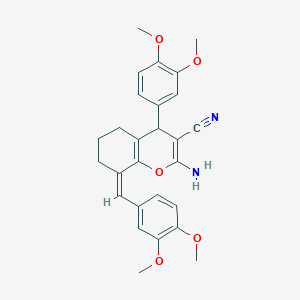
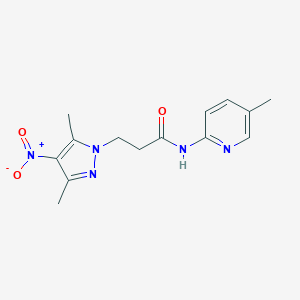

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
